4-Amino-2,5-dimethylbenzoic acid

Overview

Description

“4-Amino-2,5-dimethylbenzoic acid” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “4-Amino-2,5-dimethylbenzoic acid” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 165.078979 .

Physical And Chemical Properties Analysis

“4-Amino-2,5-dimethylbenzoic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 341.4±30.0 °C at 760 mmHg, and a flash point of 160.3±24.6 °C . The compound also has a LogP value of 1.75, indicating its relative lipophilicity .

Scientific Research Applications

Pharmacological Activities of Natural Metabolites

Gallic acid and its derivatives, including compounds structurally related to 4-Amino-2,5-dimethylbenzoic acid, have shown significant anti-inflammatory properties. The pharmacological activities and mechanisms of action, particularly involving MAPK and NF-κB signaling pathways, suggest potential applications in treating inflammation-related diseases. These findings underscore the importance of natural metabolites in developing therapeutic agents (Bai et al., 2020).

Environmental Impact of Herbicides

Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide structurally distinct but conceptually related to discussions on chemical toxicity and environmental impact, highlights the global trends in toxicology studies. This work underscores the importance of understanding the environmental and health impacts of chemical compounds, including potential applications or concerns related to compounds like 4-Amino-2,5-dimethylbenzoic acid (Zuanazzi et al., 2020).

Chemical and Physicochemical Studies of Amino Acids

The study and application of the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in peptides highlight the chemical, physicochemical, spectroscopic, and conformational aspects relevant to understanding amino acids and their derivatives. This research area, focusing on the interactions, dynamics, and structural analysis of peptides, could provide insights into the broader field of amino acid research, including compounds like 4-Amino-2,5-dimethylbenzoic acid (Schreier et al., 2012).

Organic Nitrogen Use and Availability

The role of organic nitrogen, particularly amino acids, in plant nutrition and ecosystem functioning has been a subject of increased interest. Understanding the availability and uptake of amino acids by plants in various ecosystems can inform research on nitrogen cycling and its implications for agriculture and natural ecosystems. This area of research might share conceptual similarities with studies on the biological activities and environmental interactions of compounds like 4-Amino-2,5-dimethylbenzoic acid (Lipson & Näsholm, 2001).

Safety And Hazards

“4-Amino-2,5-dimethylbenzoic acid” is harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers

One relevant paper discusses the photochemical bromination of 2,5-dimethylbenzoic acid as a key step in an improved alkyne-functionalized blue box synthesis . The paper demonstrates that the synthesized host molecule can be functionalized via click reactions and take part in radical-radical interactions .

properties

IUPAC Name |

4-amino-2,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYBVYPGCXPQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292065 | |

| Record name | 4-amino-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,5-dimethylbenzoic acid | |

CAS RN |

21339-73-1 | |

| Record name | 21339-73-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

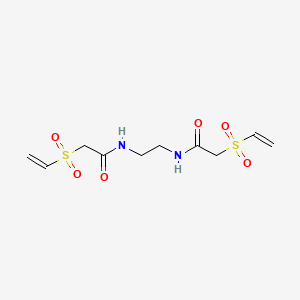

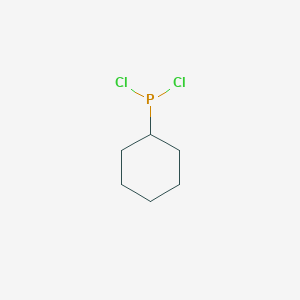

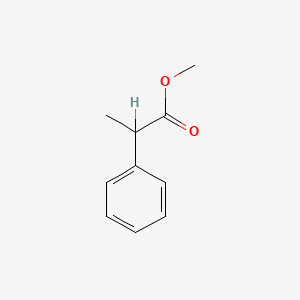

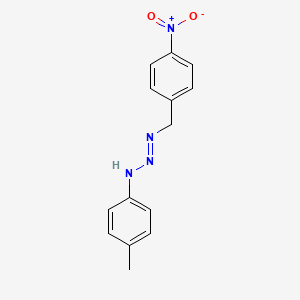

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.